molecular formula C15H12Cl2N2O6S B11532242 3,4-dichlorobenzyl N-[(4-nitrophenyl)sulfonyl]glycinate

3,4-dichlorobenzyl N-[(4-nitrophenyl)sulfonyl]glycinate

Cat. No.: B11532242
M. Wt: 419.2 g/mol
InChI Key: KLZIYBKLFZOOBB-UHFFFAOYSA-N
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Description

(3,4-DICHLOROPHENYL)METHYL 2-(4-NITROBENZENESULFONAMIDO)ACETATE is an organic compound that features both dichlorophenyl and nitrobenzenesulfonamido groups

Preparation Methods

The synthesis of (3,4-DICHLOROPHENYL)METHYL 2-(4-NITROBENZENESULFONAMIDO)ACETATE typically involves multiple steps. One common route includes the nitration of a precursor compound, followed by sulfonation and esterification reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

(3,4-DICHLOROPHENYL)METHYL 2-(4-NITROBENZENESULFONAMIDO)ACETATE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group, using reagents like sodium methoxide.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.

    Biology: It may serve as a probe in biochemical assays to study enzyme interactions.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,4-DICHLOROPHENYL)METHYL 2-(4-NITROBENZENESULFONAMIDO)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzenesulfonamido group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds include:

(3,4-DICHLOROPHENYL)METHYL 2-(4-NITROBENZENESULFONAMIDO)ACETATE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H12Cl2N2O6S

Molecular Weight

419.2 g/mol

IUPAC Name

(3,4-dichlorophenyl)methyl 2-[(4-nitrophenyl)sulfonylamino]acetate

InChI

InChI=1S/C15H12Cl2N2O6S/c16-13-6-1-10(7-14(13)17)9-25-15(20)8-18-26(23,24)12-4-2-11(3-5-12)19(21)22/h1-7,18H,8-9H2

InChI Key

KLZIYBKLFZOOBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NCC(=O)OCC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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